molecular formula C13H13ClN2O B5048946 N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide

Cat. No.: B5048946
M. Wt: 248.71 g/mol
InChI Key: PPQYDKFQHSINPX-UHFFFAOYSA-N
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Description

N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide (hereafter referred to as Compound A) is a tetrahydrocarbazole derivative with a chloro substituent at the C6 position and a formamide group at the 1-position of the carbazole scaffold. It is part of a class of compounds designed for antiviral applications, particularly against human papillomavirus (HPV) infections . The compound was synthesized via asymmetric catalysis to achieve the (1R)-enantiomer (GSK983), which exhibits superior biological activity compared to its enantiomer (GSK984) .

Key structural features include:

  • Chlorine at C6: Enhances lipophilicity and optimizes pharmacokinetics by reducing molecular weight compared to brominated analogs .
  • Formamide group: Critical for binding to viral targets, likely through hydrogen-bonding interactions .
  • Tetrahydrocarbazole scaffold: Provides rigidity and planar aromaticity, facilitating interactions with biological targets .

Compound A demonstrates potent anti-HPV activity, with an IC50 of 0.005 µM and a CC50 (cytotoxicity) of 16 µM, indicating a high therapeutic index . It has been evaluated in preclinical studies for its ability to inhibit viral replication without significant cellular toxicity .

Properties

IUPAC Name

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O/c14-8-4-5-11-10(6-8)9-2-1-3-12(15-7-17)13(9)16-11/h4-7,12,16H,1-3H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQYDKFQHSINPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide typically involves the reaction of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole with formamide under specific conditions. One common method involves the use of a formylating agent such as formic acid or formic anhydride in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-1-carboxamide derivatives, while substitution reactions can produce various substituted carbazole compounds .

Scientific Research Applications

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide involves its interaction with specific molecular targets and pathways. For instance, in the context of neurodegenerative diseases, the compound may modulate the activity of enzymes or receptors involved in neuronal function and survival .

Comparison with Similar Compounds

The pharmacological and structural properties of Compound A are best understood in comparison to related tetrahydrocarbazole derivatives. Below is a detailed analysis:

Structural Analogues with Halogen Substitutions
Compound Name Substituent (Position) Molecular Weight Biological Activity (IC50/CC50) Target/Application Reference
Compound A (GSK983) 6-Cl, formamide (1R) 326 IC50 = 0.005 µM; CC50 = 16 µM HPV infection
6-Bromo analog (Compound 36) 6-Br, benzylamine (1R) ~345 (estimated) Active (no exact values) HPV infection
EX-527 6-Cl, carboxamide (1R) ~308 (estimated) Not specified (SIRT1 inhibitor) SIRT1-related diseases
Compound 3b () 6-Cl, no amide ~225 (estimated) Not specified Herbicide candidate

Key Findings :

  • Halogen Effects : Replacing bromine (Br) with chlorine (Cl) at C6 reduces molecular weight (Br: ~80 g/mol → Cl: ~35 g/mol), improving pharmacokinetic properties such as solubility and metabolic stability .
  • Amide vs. Amine Substituents : Compound A’s formamide group confers higher anti-HPV potency compared to benzylamine-substituted analogs (e.g., Compound 36), likely due to enhanced hydrogen-bonding capacity .
  • Target Specificity: EX-527, a structural analog with a carboxamide group, inhibits SIRT1 (a histone deacetylase), demonstrating that minor substituent changes can redirect biological activity to unrelated targets .
Enantiomeric Comparisons
  • GSK983 (1R-enantiomer) : Exhibits IC50 = 0.005 µM, CC50 = 16 µM .
  • GSK984 (1S-enantiomer) : Less active, highlighting the importance of stereochemistry in target binding .
Derivatives with Heterocyclic Modifications
Compound Name () Substituent (Position) Molecular Weight Application Reference
4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide 6-Cl, pyran-carboxamide 438.9 Undisclosed (structural study)
N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(naphthalen-1-yl)acetamide 6-OCH3, naphthylacetamide ~400 (estimated) Not specified

Key Findings :

  • Methoxy Substitution () : Introducing a 6-methoxy group increases electron density but may reduce antiviral efficacy due to steric hindrance or altered binding interactions.
Mechanistic Insights from Related Compounds
  • LY344864 (): A dimethylamino-fluorobenzamide tetrahydrocarbazole derivative targeting serotonin receptors (5-HT1A/1B). This highlights that carbazole scaffolds are versatile platforms for diverse therapeutic targets, with substituents dictating specificity .
  • Compound 15a (): A nitro-substituted carbazole with herbicidal activity, underscoring that non-amide derivatives may shift applications to non-antiviral fields .

Biological Activity

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article aims to summarize the available research findings on its biological activity, including case studies and relevant data.

  • Chemical Name : this compound
  • CAS Number : 121593-98-4
  • Molecular Formula : C20H21ClN2O
  • Molecular Weight : 340.85 g/mol

Antitumor Activity

Recent studies have highlighted the antitumor potential of various N-substituted carbazole derivatives, including this compound.

Case Studies

  • Inhibition of Tumor Cell Lines :
    • Research conducted on laryngeal carcinoma cell lines (HEP 2) and Ehrlich’s Ascites Carcinoma (EAC) cells demonstrated that certain carbazole derivatives exhibit significant cytotoxic effects. The presence of electron-donating groups in these compounds enhances their antitumor activity due to increased basicity .
  • A549 Cell Line Studies :
    • A study focusing on A549 lung carcinoma cells tested several N-substituted carbazoles. The findings indicated that compounds with specific substitutions at the para position exhibited enhanced anticancer activity. Notably, derivatives with fluoro groups showed promising results .
  • Mechanisms of Action :
    • Some carbazole derivatives have been shown to inhibit topoisomerase II activity at lower concentrations compared to standard drugs like etoposide, suggesting a novel mechanism for inducing apoptosis in cancer cells .

Neuroprotective Effects

The neuroprotective properties of this compound have also been explored in various studies.

Neuroprotection Studies

  • HT22 Cell Line Protection :
    • In vitro studies on HT22 neuronal cells indicated that certain carbazole derivatives could protect against glutamate-induced cell injury. The neuroprotective effect was attributed to their antioxidative properties .
  • Impact on Adult Neurogenesis :
    • Research has identified a connection between carbazole derivatives and the promotion of adult neurogenesis through modulation of NPAS3 gene expression, which is linked to cognitive functions and mental health .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound and related compounds:

Activity TypeTarget Cell LinesObserved Effects
Antitumor ActivityHEP 2, EACSignificant cytotoxic effects
Antitumor ActivityA549Enhanced anticancer activity with specific substitutions
Neuroprotective EffectsHT22Protection against glutamate-induced injury
NeurogenesisAdult Neural Stem CellsPromotion of neurogenesis via NPAS3 modulation

Q & A

Q. What are the established synthetic routes for N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide, and how can reaction conditions be optimized?

The synthesis typically involves asymmetric reductive amination as a key step, leveraging chiral auxiliaries like (phenyl)ethylamines to achieve high diastereoselectivity (up to 96%) . Subsequent amide formation is optimized using 1-propylphosphonic acid cyclic anhydride (T3P) , which enhances yield and purity . Solvent selection (e.g., methanol/HCl mixtures) and purification techniques (e.g., chiral supercritical fluid chromatography) are critical for isolating enantiomerically pure products .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Single-crystal X-ray diffraction (e.g., using SHELX programs ) resolves stereochemistry and intramolecular interactions (e.g., hydrogen bonds, π-stacking) .
  • NMR spectroscopy (¹H/¹³C) identifies substituent effects on the carbazole core, such as chloro and formamide groups .
  • HPLC and TLC monitor reaction progress and purity, especially for intermediates .

Q. What preliminary biological activities have been reported for this compound and related derivatives?

Carbazole analogs exhibit antiviral activity (e.g., against human papillomavirus via inhibition of viral replication enzymes) and enzyme inhibition (e.g., SIRT1 inhibition in ovarian follicle studies using EX-527, a closely related carbazole carboxamide) . Initial screening should prioritize assays targeting these pathways.

Advanced Research Questions

Q. How does stereochemistry at the carbazole core influence biological activity and target binding?

The (1R) configuration in related compounds (e.g., GSK983) enhances antiviral potency by optimizing interactions with viral enzyme active sites . Stereochemical analysis via X-ray crystallography and molecular docking is recommended to correlate spatial orientation with activity .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Substituent effects : Chloro groups at position 6 improve target affinity, while methoxy or pyridine substitutions alter solubility and bioavailability .
  • Core modifications : Tetrahydro-2H-pyran or oxazole moieties (see ) enhance metabolic stability. Use comparative bioactivity assays and QSAR modeling to prioritize structural variants .

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

  • Hydrogen bonding analysis : Map intermolecular interactions (e.g., Hirshfeld surface analysis) to explain discrepancies in enzyme inhibition .
  • Conformational studies : Evaluate ring puckering (via Cremer-Pople coordinates ) to assess how flexibility impacts binding .

Q. What experimental strategies are recommended for identifying the compound’s molecular targets?

  • Chemical proteomics : Use pull-down assays with biotinylated analogs to isolate interacting proteins.
  • Kinase/phosphatase profiling : Screen against panels of enzymes (e.g., SIRT1 , HPV E1/E2 helicases ) based on structural similarity to known inhibitors.

Q. What are the limitations of X-ray crystallography for studying this compound, and how can they be mitigated?

  • Challenges : Poor crystal growth due to flexible tetrahydrocarbazole rings.
  • Solutions : Co-crystallize with stabilizing ligands or use cryo-EM for dynamic complexes. SHELXD/SHELXE pipelines improve phase determination for small-molecule crystals .

Q. How can researchers address low yields during large-scale synthesis?

  • Process optimization : Replace column chromatography with countercurrent distribution or recrystallization for intermediates .
  • Catalyst screening : Test Ru(II) complexes for enantioselective reductive amination .

Q. What strategies enhance the compound’s stability in biological assays?

  • Formulation : Use cyclodextrin encapsulation to improve aqueous solubility.
  • Prodrug design : Introduce ester or carbamate prodrug moieties at the formamide group to reduce metabolic degradation .

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